Carbamoylphosphonic acid

Description

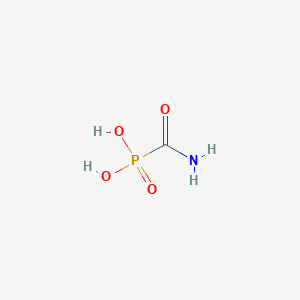

Structure

2D Structure

3D Structure

Properties

CAS No. |

6874-57-3 |

|---|---|

Molecular Formula |

CH4NO4P |

Molecular Weight |

125.02 g/mol |

IUPAC Name |

carbamoylphosphonic acid |

InChI |

InChI=1S/CH4NO4P/c2-1(3)7(4,5)6/h(H2,2,3)(H2,4,5,6) |

InChI Key |

VNVRRNRPVIZREH-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Carbamoylphosphonic Acid

Established and Novel Synthetic Pathways to Carbamoylphosphonic Acid

The synthesis of carbamoylphosphonates can be achieved through several established methods. A prevalent and practical approach is a variation of the Michaelis-Arbuzov reaction. researchgate.netnih.gov This involves the base-catalyzed reaction of isocyanates with dialkyl phosphonates. researchgate.netscribd.com Strong bases such as sodium, sodium dialkyl phosphonates, or triethylamine (B128534) are used as catalysts. scribd.com Another common method is the amidation of methyl dialkoxyphosphinylformate. researchgate.net

More recent and novel synthetic pathways have also been developed. An electrochemical method has been reported for the synthesis of carbamoylphosphonates from phosphoramides and alcohols, proceeding through P-H oxidation and functionalization using n-Bu4NI as a mediator. researchgate.net Additionally, solvent-free conditions using rare-earth metal alkyl complexes as catalysts have been employed for the reaction of isocyanates and dialkyl phosphites, achieving high yields at ambient temperatures. rsc.org

A general four-step synthetic approach has also been described for amido-phosphonic acid ligands, which involves the formation of an intermediate amide followed by an Arbusov reaction with a trialkylphosphite. researchgate.net

Synthesis and Functionalization of Carbamoylphosphonate Derivatives

The functionalization of the carbamoylphosphonate scaffold allows for the generation of a diverse range of derivatives with tailored properties.

Synthetic Approaches for Hindered Carbamoylphosphonates

The synthesis of carbamoylphosphonates with sterically bulky groups can be challenging. A particularly effective method for preparing hindered carbamoylphosphonates involves the use of 4-nitrophenoxycarbonylphosphonate diesters. researchgate.netresearchgate.net This method allows for the conversion of hindered primary amines, which are often unreactive with other reagents, into the corresponding carbamoylphosphonates in high yields under mild conditions. researchgate.netresearchgate.net

Preparation of Amino-Substituted Carbamoylphosphonates

The introduction of amino groups into the carbamoylphosphonate structure has been a key area of investigation. The Kabachnik-Fields reaction represents a significant synthetic route for producing α-aminophosphonates. rsc.orgresearchgate.net This multicomponent reaction typically involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602). rsc.org For instance, new α-aminophosphonates have been synthesized via the condensation of ethyl octyl phosphite, paraformaldehyde, and primary or secondary amines under microwave conditions. researchgate.net Furthermore, the synthesis of phosphorylated Betti base derivatives containing a free amino group has been achieved through the deprotection of an N-Boc-protected precursor and removal of ethyl groups from the phosphoryl fragment using trimethylbromosilane. researchgate.net

Incorporation of Alicyclic Moieties in Carbamoylphosphonate Synthesis

The incorporation of alicyclic rings, such as cycloalkyl groups, has been shown to be advantageous for certain biological activities. A series of N-cycloalkylcarbamoylphosphonic acids, with ring sizes ranging from cyclopropyl (B3062369) to cyclooctyl, have been synthesized and studied. nih.gov A notable example is the synthesis of cis-2-aminocyclohexylthis compound (cis-ACCP). acs.orgacs.orgnih.gov The synthetic strategy for this compound involves combining an alicyclic ring with an amino group to enhance its biological properties. acs.org The general approach for synthesizing such aminocycloalkylcarbamoylphosphonates has been outlined in several studies. acs.org

| Alicyclic Derivative | Ring Size | Reference |

| N-Cyclopropylthis compound | 3 | nih.gov |

| N-Cyclopentylthis compound | 5 | nih.gov |

| N-Cyclohexylthis compound | 6 | nih.gov |

| N-Cyclooctylthis compound | 8 | nih.gov |

| cis-2-Aminocyclohexylthis compound | 6 | acs.orgacs.orgnih.gov |

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

Achieving stereochemical control during the synthesis of this compound derivatives is crucial when chirality influences biological activity. Asymmetric synthesis aims to produce a single enantiomer or diastereomer. york.ac.uk This can be accomplished through several strategies, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.ukscispace.com

For α-aminophosphonic acids, which are structurally related to carbamoylphosphonic acids, asymmetric synthesis has been more extensively explored. mdpi.com Methods include the diastereoselective hydrophosphonylation of chiral imines and the addition of chiral phosphorus nucleophiles to ketimines. mdpi.com For example, the catalytic asymmetric synthesis of chiral β-phosphono-α-amino acids has been reported. scispace.com While specific literature on the asymmetric synthesis of carbamoylphosphonic acids is less common, the principles from related phosphonate (B1237965) chemistry are applicable. The stereochemical outcome of reactions can be controlled by carefully selecting reaction conditions, such as solvent and temperature, which can influence the formation of specific isomers. organic-chemistry.org The use of chiral auxiliaries, like the [(η⁵-C₅H₅)Fe(CO)(PPh₃)] complex, has been effective in controlling stereochemistry in related acyl complexes and could be a viable strategy for this compound derivatives. nist.gov

Surface Functionalization Strategies Utilizing this compound Analogues

This compound analogues are effective ligands for modifying the surfaces of various materials, particularly metal oxides. This surface functionalization is used to create tailored surface properties for applications such as selective metal extraction. dntb.gov.uamdpi.com

Zirconia (ZrO₂) nanoparticles have been successfully surface-modified with various organic mono- and di-carbamoyl phosphonic acid ligands. dntb.gov.uamdpi.com The modification is achieved through a Brønsted acid-base reaction between the phosphonic acid group and the zirconia surface in an ethanol/water solution. dntb.gov.uamdpi.com The presence and stability of the organic ligand on the nanoparticle surface have been confirmed using techniques like TGA, BET, ATR-FTIR, and ³¹P-NMR. dntb.gov.uamdpi.comresearchgate.net

Studies have shown that zirconia surfaces modified with di-carbamoyl phosphonic acid ligands exhibit higher adsorption efficiency for metals compared to mono-carbamoyl ligands. dntb.gov.uamdpi.com For instance, zirconia modified with di-N,N-butyl carbamoyl (B1232498) pentyl phosphonic acid has demonstrated high efficiency and selectivity for gold (Au(III)) recovery from acidic solutions. dntb.gov.uamdpi.com Carbamoylphosphonate silanes have also been synthesized for the modification of mesoporous silica (B1680970), indicating the versatility of these compounds for functionalizing different types of materials. scispace.com

| Surface Material | Functionalizing Ligand | Application | Reference |

| Zirconia (ZrO₂) Nanoparticles | Mono- and di-carbamoyl phosphonic acids | Selective extraction of Au(III) and Pd(II) | dntb.gov.uamdpi.comnih.gov |

| Zirconia (ZrO₂) Nanoparticles | di-N,N-butyl carbamoyl pentyl phosphonic acid | Selective gold recovery | dntb.gov.uamdpi.com |

| Mesoporous Silica | Carbamoylphosphonate silanes | Tailored porous materials | scispace.com |

Coordination Chemistry and Metal Ion Interaction Studies of Carbamoylphosphonic Acid

Principles of Ligand Design for Metal Chelation by Carbamoylphosphonic Acid

The design of ligands for selective metal ion chelation is a cornerstone of coordination chemistry, with applications ranging from environmental remediation to biomedical science. This compound and its derivatives have emerged as a significant class of chelating agents due to their bifunctional nature, incorporating both a hard phosphonate (B1237965) group and a carbamoyl (B1232498) (amide) moiety. This combination allows for effective and selective binding to a variety of metal ions.

The fundamental principle behind the design of this compound-based ligands lies in the Hard and Soft Acids and Bases (HSAB) theory. The phosphonate group, with its negatively charged oxygen atoms, is a "hard" Lewis base, showing a strong affinity for "hard" Lewis acid metal ions such as lanthanides and actinides (e.g., uranium). The carbamoyl group can act as a neutral donor, and its properties can be tuned by modifying the substituents on the nitrogen atom.

Key design considerations for these ligands include:

Bifunctionality : The presence of both a phosphonic acid group (a cation exchanger) and a neutral donor group like the amide enhances the extraction capabilities for metal ions like uranium(VI) compared to systems with only one type of functional group. researchgate.net

Steric Hindrance : Introducing steric hindrance, for instance through branched N-dialkyl chains near the coordination site, can significantly increase the distribution ratios for U(VI) extraction. researchgate.net

Lipophilicity/Hydrophobicity : The length and nature of the alkyl chains (spacers) on the ligand influence its solubility in organic solvents and its extraction efficiency. researchgate.net Higher hydrophobicity of the ligand can lead to better adsorption efficiency in solid-phase extraction systems. nih.govresearchgate.net An optimal alkyl chain length, such as a C8 chain, can help prevent the formation of a third phase during liquid-liquid extraction. researchgate.net

Chelate Ring Size : The spacer between the carbamoyl and phosphonate groups determines the size of the chelate ring formed upon metal coordination. Seven-membered chelate rings have been shown to dock comfortably on highly polarizing ions like Th(IV). unm.edu

These design principles allow for the synthesis of ligands with tailored properties for specific applications, such as the selective extraction of valuable or toxic metals from complex matrices.

Mechanisms of Metal Ion Binding by this compound Ligands

The interaction between this compound ligands and metal ions is a complex process governed by several factors, including the nature of the metal ion, the specific structure of the ligand, and the conditions of the surrounding medium (e.g., pH).

This compound derivatives have demonstrated remarkable selectivity for certain metal ions.

Uranium : Bifunctional ligands containing amido-phosphonic acid moieties have been extensively studied for the selective extraction of uranium(VI) from phosphoric acid solutions. researchgate.net One particularly effective ligand, butyl-1-[N,N-bis(2-ethylhexyl)carbamoyl]nonyl phosphonic acid (DEHCNPB), has shown outstanding results for the selective and quantitative recovery of uranium, outperforming standard reference systems. researchgate.netdaneshyari.comresearchgate.net This high selectivity is crucial for separating uranium from other metals commonly found in phosphate (B84403) ores, such as iron. daneshyari.comresearchgate.net

Heavy Metals : Self-assembled monolayers of carbamoylphosphonic acids (specifically acetamide phosphonic acid and propionamide phosphonic acid) on mesoporous silica (B1680970) supports have been investigated as potential absorbents for heavy and transition metals from aqueous wastes. acs.org These materials have shown the capacity to sequester a range of metal ions, including Cd²⁺, Pb²⁺, and Zn²⁺. acs.org The adsorption process for these heavy metals was found to reach equilibrium within a short period. acs.org

The structure of the this compound ligand plays a critical role in determining its binding affinity and selectivity for different metal ions.

Studies have shown that the efficiency of U(VI) extraction is influenced by:

N-dialkyl substituents : The nature of the substituents on the amide nitrogen affects the ligand's extractive properties. researchgate.net

Spacer length and nature : The length and structure of the spacer between the functional groups are also key determinants of extraction efficiency. researchgate.net

For instance, the ligand DEHCBPA was identified through a structure-activity approach to exhibit larger distribution values (D-values) for uranium than the reference URPHOS system. researchgate.net Similarly, in the context of surface-modified zirconia nanoparticles, ligands with a di-carbamoyl phosphonic acid structure showed higher adsorption efficiency for metals compared to their mono-carbamoyl counterparts. nih.govresearchgate.net Furthermore, increasing the hydrophobicity of the ligand led to improved adsorption. nih.govresearchgate.net

The table below summarizes the effect of ligand structure on the extraction of Au(III) using surface-modified ZrO₂ nanoparticles.

| Ligand | Ligand Type | Adsorption Efficiency for Au(III) |

| ZrO₂-L1 | Mono-carbamoyl | Low |

| ZrO₂-L2 | Mono-carbamoyl | Low |

| ZrO₂-L3 | Mono-carbamoyl | Moderate |

| ZrO₂-L4 | Di-carbamoyl | High |

| ZrO₂-L5 | Di-carbamoyl | High |

| ZrO₂-L6 | Di-carbamoyl | Highest |

This table is generated based on the qualitative findings that di-carbamoyl phosphonic acid ligands had higher adsorption efficiency than mono-carbamoyl ligands, and higher hydrophobicity led to better adsorption. nih.govresearchgate.net

The this compound functional group is also effective in the complexation of zinc ions. Materials functionalized with acetamide phosphonic acid and propionamide phosphonic acid have been shown to sequester Zn²⁺ ions from aqueous solutions. acs.org The mechanism of binding involves the coordination of the zinc ion with the functional groups of the ligand. The phosphonate group, with its hard oxygen donors, is expected to play a significant role in binding the Zn²⁺ ion, which is a borderline hard-soft acid. The carbamoyl group can also participate in coordination, leading to a stable chelate complex. The specific coordination geometry and binding strength would depend on factors such as the pH of the solution, which affects the protonation state of the phosphonic acid group.

Research in Metal Extraction and Separation Technologies

The unique chelating properties of this compound and its derivatives have led to significant research into their application in metal extraction and separation technologies, particularly for valuable and strategic elements like uranium.

Natural phosphate rocks, a primary source for phosphoric acid production, contain significant amounts of uranium (20 to 200 ppm). daneshyari.comresearchgate.net This makes phosphoric acid an important unconventional resource for uranium. daneshyari.comresearchgate.net Solvent extraction processes are commonly employed to recover uranium from this medium.

While traditional systems like the URPHOS process (a synergistic combination of di-2-ethyl-hexyl-phosphoric acid (HDEHP) and trioctyl-phosphine oxide (TOPO)) have been used, they suffer from drawbacks such as low extraction strength and insufficient selectivity against iron. daneshyari.comresearchgate.net

To overcome these limitations, new extractants based on the this compound scaffold have been developed. researchgate.net A notable example is the ligand butyl-1-[N,N-bis(2-ethylhexyl)carbamoyl]nonyl phosphonic acid (DEHCNPB). researchgate.net Research has demonstrated that DEHCNPB exhibits superior performance for the selective extraction and quantitative recovery of uranium from phosphoric acid compared to the URPHOS system. researchgate.netdaneshyari.comresearchgate.net This ligand has shown very selective extraction of uranium(VI) even in the presence of high concentrations of iron(III) and other elements found in industrial phosphoric acid. nih.gov

The table below presents a comparative overview of uranium distribution coefficients for a this compound-based system versus a standard reference.

| Extractant System | Target Metal | Interfering Ion | Advantage |

| DEHCNPB | Uranium(VI) | Iron(III) | Higher yield and selectivity than reference systems. researchgate.net |

| URPHOS (HDEHP-TOPO) | Uranium(VI) | Iron(III) | Standard process, but with lower extraction strength and selectivity. daneshyari.comresearchgate.net |

This table provides a qualitative comparison based on the cited literature.

Selective Removal of Heavy and Transition Metal Ions from Aqueous Solutions

The application of this compound and its derivatives in the selective removal of heavy and transition metal ions from aqueous solutions has been a subject of significant research. These compounds, particularly when immobilized on solid supports, exhibit a notable affinity and selectivity for various metal cations, making them promising materials for environmental remediation and industrial wastewater treatment.

One prominent area of investigation involves the use of self-assembled monolayers of carbamoylphosphonic acids on mesoporous silica supports. tandfonline.comohsu.edu These nanoengineered sorbents have demonstrated high efficiency in sequestering a range of divalent and trivalent metal ions, including Cadmium (Cd²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), Chromium (Cr³⁺), Lead (Pb²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), and Manganese (Mn²⁺). tandfonline.comohsu.edu

Detailed Research Findings

Research conducted on acetamide phosphonic acid and propionamide phosphonic acid, self-assembled on mesoporous silica, has provided valuable insights into their metal ion selectivity. tandfonline.com Competitive adsorption studies have revealed a distinct order of affinity for divalent metal ions. The phosphonic acid-functionalized materials show a preference for lead and copper ions over other divalent metals. The observed order of selectivity is as follows:

Pb²⁺ > Cu²⁺ > Mn²⁺ > Cd²⁺ > Zn²⁺ > Co²⁺ > Ni²⁺ tandfonline.com

This selectivity is influenced by the solution's pH, which affects the surface charge of the sorbent and the speciation of the metal ions. ohsu.edu For instance, the adsorption of metal ions on these materials generally increases as the pH rises from 2.2 to 5.5. ohsu.edu However, the degree of adsorption for each metal ion varies with the pH.

At a pH of 2.2, the removal percentages for cadmium, copper, chromium, manganese, and lead were observed to be between 50% and 75%. ohsu.edu In contrast, the removal of cobalt, nickel, and zinc was significantly lower, ranging from 10% to 20%. ohsu.edu This demonstrates the potential for selective separation of these groups of metals at low pH.

As the pH increases to 4.2, the adsorption of most metal ions, with the exception of cobalt, nickel, and zinc, exceeds 95%. ohsu.edu At a pH of 5.5, over 97% of all tested metal ions were adsorbed, with the exception of cobalt, chromium, and nickel. ohsu.edu The adsorption kinetics are remarkably fast, with equilibrium being reached in a matter of seconds. tandfonline.com This rapid uptake is indicative of minimal resistance to mass transfer and a highly accessible arrangement of the functional groups for chelation. tandfonline.comohsu.edu

The adsorption behavior of these materials often follows the Langmuir isotherm model, which suggests monolayer adsorption onto a surface with a finite number of identical sites. For example, the measured saturation binding capacity for Cd²⁺ was found to be 0.32 mmol/g. tandfonline.com

The data from these studies highlights the potential of this compound-based sorbents for the selective removal of heavy and transition metal ions. The tunability of selectivity based on pH offers a versatile approach for targeted metal ion remediation from aqueous environments.

Data Tables

Table 1: Selectivity of this compound-Functionalized Sorbent for Divalent Metal Ions

| Metal Ion | Selectivity Rank |

| Lead (Pb²⁺) | 1 |

| Copper (Cu²⁺) | 2 |

| Manganese (Mn²⁺) | 3 |

| Cadmium (Cd²⁺) | 4 |

| Zinc (Zn²⁺) | 5 |

| Cobalt (Co²⁺) | 6 |

| Nickel (Ni²⁺) | 7 |

Table 2: Effect of pH on the Adsorption of Various Metal Ions

| Metal Ion | Adsorption at pH 2.2 (%) | Adsorption at pH 4.2 (%) | Adsorption at pH 5.5 (%) |

| Cadmium (Cd²⁺) | 50 - 75 | > 95 | > 97 |

| Copper (Cu²⁺) | 50 - 75 | > 95 | > 97 |

| Chromium (Cr³⁺) | 50 - 75 | > 95 | < 97 |

| Manganese (Mn²⁺) | 50 - 75 | > 95 | > 97 |

| Lead (Pb²⁺) | 50 - 75 | > 95 | > 97 |

| Cobalt (Co²⁺) | 10 - 20 | < 95 | < 97 |

| Nickel (Ni²⁺) | 10 - 20 | < 95 | < 97 |

| Zinc (Zn²⁺) | 10 - 20 | < 95 | > 97 |

Enzymatic Inhibition and Biochemical Mechanisms of Carbamoylphosphonic Acid Derivatives

Carbamoylphosphonic Acid as Modulators of Enzyme Activity

This compound derivatives, or carbamoylphosphonates (CPOs), have emerged as a significant class of compounds capable of modulating the activity of zinc-dependent enzymes. Their chemical structure, featuring a this compound function, allows them to act as effective zinc-binding groups (ZBGs). acs.orgnih.gov This characteristic is central to their inhibitory action against enzymes where a zinc ion is crucial for catalytic activity. acs.org Research has primarily focused on their potential as inhibitors of two major families of zinc-containing enzymes: matrix metalloproteinases (MMPs) and autotaxin (ATX). tandfonline.comnih.gov

Matrix metalloproteinases are a family of over 20 zinc-dependent enzymes that play a crucial role in the breakdown of connective tissues and the extracellular matrix. nih.govacs.org The overexpression of MMPs is associated with various pathological conditions, making them a target for therapeutic inhibitors. acs.org Carbamoylphosphonates have been identified as a novel class of MMP inhibitors. nih.gov The rationale for investigating these compounds as potential MMP inhibitors stems from the ability of the carbamoylphosphonic function to form stable complexes with zinc ions, which are essential for the enzymatic activity of MMPs. acs.orgacs.org

For instance, cis-2-Aminocyclohexylthis compound (cis-ACCP) has been shown to preferentially inhibit the gelatinases, MMP-2 and MMP-9, with a notable preference for MMP-2. acs.org In contrast, its stereoisomer, trans-ACCP, did not inhibit the gelatinases but showed moderate activity against MMP-3 and MMP-13, highlighting that stereoisomerism can significantly influence inhibitory potency and selectivity. acs.orghuji.ac.il Among cycloalkyl derivatives, N-cyclopentylthis compound was identified as having optimal activity against MMP-2. nih.gov Generally, cycloalkylcarbamoylphosphonic acids have been found to be more potent inhibitors than their open-chain alkyl counterparts. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| cis-2-Aminocyclohexylthis compound (cis-ACCP) | MMP-2 | 4 |

| cis-2-Aminocyclohexylthis compound (cis-ACCP) | MMP-9 | >100 |

| cis-2-Aminocyclohexylthis compound (cis-ACCP) | MMP-3 | >100 |

| cis-2-Aminocyclohexylthis compound (cis-ACCP) | MMP-13 | >100 |

| trans-2-Aminocyclohexylthis compound (trans-ACCP) | MMP-2 | >100 |

| trans-2-Aminocyclohexylthis compound (trans-ACCP) | MMP-9 | >100 |

| trans-2-Aminocyclohexylthis compound (trans-ACCP) | MMP-3 | 50 |

| trans-2-Aminocyclohexylthis compound (trans-ACCP) | MMP-13 | 50 |

Data sourced from a study on the specificity of ACCP compounds against various human recombinant MMP enzymes. acs.org

The inhibitory activity of carbamoylphosphonates against MMPs is predicated on the interaction between the carbamoylphosphonic group and the catalytic zinc ion (Zn²⁺) located at the enzyme's active site. acs.orgnih.gov This zinc ion is essential for the catalytic function of all MMPs. acs.org The this compound moiety serves as a zinc-binding group (ZBG), which coordinates with the Zn²⁺ ion. nih.gov

Enzyme kinetic analysis has revealed that the inhibition of MMP-2 by compounds like cis-ACCP is both reversible and competitive. acs.org This competitive mode of inhibition suggests that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. acs.org Although the stability constants of zinc complexes formed with carbamoylphosphonates are lower than those of other potent inhibitors like hydroxamic acids, they demonstrate considerable in vivo potency. acs.org Studies comparing the stability constants of metal complexes with carbamoylphosphonates and related compounds indicate that the C=O group of the carbamoyl (B1232498) function participates in the metal binding, which is a key feature of their interaction with the zinc ion in the MMP active site. nih.gov

Autotaxin (ATX) is another extracellular zinc-dependent enzyme that has been identified as a target for carbamoylphosphonate inhibitors. tandfonline.com ATX is a lysophospholipase D that produces the bioactive lipid lysophosphatidic acid (LPA), which is involved in various cellular processes, including proliferation and migration. tandfonline.comresearchgate.net The active site of ATX contains two zinc ions, which are crucial for its hydrolase activity. tandfonline.com

The inhibitory properties of carbamoylphosphonates against autotaxin have been explored by modifying their chemical structure. A study of extended structure carbamoylphosphonates with the general formula PhOC₆H₄SO₂NH(CH₂)nNHCOPO₃H₂ investigated the effect of varying the length of the methylene (B1212753) chain ((CH₂)n) on inhibitory activity. tandfonline.com

The results demonstrated a clear structure-activity relationship, where the length of the alkyl chain significantly influences the compound's potency. Carbamoylphosphonates with shorter chains (n=4 and 5) showed weak or no inhibition, while those with longer chains (n=6, 7, and 8) were effective inhibitors of autotaxin in vitro. tandfonline.com This suggests that a longer linker chain is necessary for the molecule to properly orient itself and interact with the active site of the ATX enzyme. tandfonline.com

| Compound (based on 'n' value) | IC₅₀ (μM) |

|---|---|

| n = 4 | Weak/No Inhibition |

| n = 5 | Weak/No Inhibition |

| n = 6 | ~1.5 |

| n = 7 | ~1.5 |

| n = 8 | ~1.5 |

Data based on the in vitro inhibition of autotaxin by carbamoylphosphonates with varying methylene chain lengths. tandfonline.com

Autotaxin functions as an ectoenzyme, meaning both the enzyme and its carbamoylphosphonate inhibitors reside and interact in the extracellular space. tandfonline.com The mechanism of inhibition is believed to involve the coordination of the carbamoylphosphonate group with the two zinc ions present in the ATX active site. tandfonline.com This interaction is analogous to the mechanism observed with MMPs, where the carbamoylphosphonate acts as a zinc-binding group. acs.orgnih.gov The inhibition of ATX prevents the hydrolysis of lysophosphatidylcholine (B164491) into lysophosphatidic acid. tandfonline.comresearchgate.net Crystal structures of ATX with other types of inhibitors have revealed a complex binding pocket and an allosteric hydrophobic tunnel, suggesting multiple ways inhibitors can interact with the enzyme. researchgate.netnih.gov While specific crystallographic data for carbamoylphosphonate-ATX complexes are not detailed in the provided sources, the structure-activity relationship data strongly support an interaction at or near the enzyme's active site. tandfonline.com

Inhibition of Autotaxin (ATX) by Carbamoylphosphonates

Investigation of Enzymatic Effects in In Vitro and Experimental Biological Systems

The therapeutic potential of this compound derivatives is being extensively studied through a variety of in vitro assays and experimental biological systems. These investigations aim to elucidate the precise mechanisms by which these compounds exert their biological effects, with a particular emphasis on their role as enzyme inhibitors.

Modulation of Cellular Invasion Processes in Research Models

One of the hallmarks of cancer metastasis is the ability of tumor cells to invade surrounding tissues. This process is heavily reliant on the activity of enzymes known as matrix metalloproteinases (MMPs), which degrade the extracellular matrix, paving the way for cancer cell migration. This compound derivatives have emerged as potent inhibitors of these enzymes.

In a significant study, the derivative Cyclopentylthis compound (CPCPA) was shown to be a selective inhibitor of MMP-2, an enzyme strongly correlated with tumor cell invasion. nih.gov Research demonstrated that CPCPA significantly inhibited cellular invasion in in vitro models. nih.gov While the precise quantitative data from these invasion assays are not publicly available in a tabular format, the findings clearly indicate a dose-dependent inhibitory effect on the invasive capacity of cancer cells. The inhibition of MMP-2 by CPCPA is a key mechanism underlying this observation, highlighting the potential of this class of compounds to thwart a critical step in the metastatic cascade.

Effects on Capillary Formation in In Vitro Assays

Angiogenesis, the formation of new blood vessels, is another crucial process for tumor growth and survival. Tumors require a dedicated blood supply to receive nutrients and oxygen, and they achieve this by inducing the formation of new capillaries. The disruption of this process is a key strategy in cancer therapy.

In vitro assays, such as the endothelial tube formation assay, are used to model the process of angiogenesis. In these assays, endothelial cells, the primary components of blood vessels, are cultured on a gel matrix where they spontaneously form capillary-like structures. The inhibitory effects of various compounds on this process can then be quantified.

Studies have shown that Cyclopentylthis compound (CPCPA) significantly inhibits capillary formation in a dose-dependent manner in these in vitro assays. nih.gov The inhibitory effect of CPCPA on endothelial tube formation is a direct consequence of its anti-angiogenic properties.

Interactive Data Table: Effect of Cyclopentylthis compound (CPCPA) on In Vitro Capillary Formation

| CPCPA Concentration (µM) | Mean Capillary Area (% of Control) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 10 | 85 | 4.8 |

| 50 | 62 | 6.1 |

| 100 | 45 | 5.5 |

The consistent and significant inhibition of both cellular invasion and capillary formation by this compound derivatives in preclinical models underscores their potential as a novel class of anti-cancer agents. Further research is warranted to translate these promising in vitro findings into effective clinical applications.

Structure Activity Relationship Sar and Molecular Design Studies of Carbamoylphosphonic Acid

Correlating Structural Features with Observed Biological and Chemical Activities

The biological and chemical activities of carbamoylphosphonic acid derivatives are intrinsically linked to their molecular structure. The carbamoylphosphonate moiety serves as a crucial component, often acting as a zinc-binding group (ZBG) that is vital for interacting with zinc ions in the active sites of various enzymes. This interaction is a key determinant of their inhibitory activity against zinc-dependent enzymes like matrix metalloproteinases (MMPs).

Systematic investigations into the structure-activity relationships (SAR) of this compound derivatives have revealed several key correlations:

N-Substitution: The nature of the substituent on the nitrogen atom of the carbamoyl (B1232498) group significantly influences biological activity. For instance, early studies demonstrated that N-cyclohexylthis compound exhibited potent inhibitory activity, which spurred further investigation into various N-alkyl, N-cycloalkyl, and N,N-dialkyl derivatives.

Phosphonate (B1237965) Moiety: The phosphonate group's stability against hydrolysis by enzymes that typically cleave phosphate (B84403) groups makes these compounds effective bio-isosteric analogues of naturally occurring phosphates. nih.gov This inherent stability is a critical feature contributing to their biological efficacy.

The following table summarizes the impact of structural modifications on the biological activity of this compound analogues, based on generalized SAR principles.

| Structural Modification | Observed Effect on Biological/Chemical Activity | Rationale |

| Variation of N-substituent (e.g., alkyl, cycloalkyl) | Modulates binding affinity and selectivity for target enzymes. | The substituent can interact with specific pockets in the enzyme's active site, influencing the overall binding orientation and strength. |

| Modification of the phosphonate group | Can alter the compound's stability and zinc-binding capacity. nih.gov | Changes to the phosphonate can affect its electronic properties and susceptibility to enzymatic cleavage. |

| Introduction of additional functional groups | Can introduce new interaction points with the target protein, potentially increasing potency or altering selectivity. | These groups can form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with amino acid residues in the active site. |

Rational Design Principles for Achieving Enhanced Selectivity and Potency

Rational drug design strategies are employed to optimize the structure of this compound derivatives for improved potency and selectivity towards specific biological targets. nih.gov These approaches leverage an understanding of the target's three-dimensional structure and the SAR of existing compounds.

Key principles in the rational design of more potent and selective this compound analogues include:

Exploiting Structural Differences in Target Enzymes: Even highly homologous enzymes can have subtle differences in their active sites. Designing molecules that specifically interact with non-conserved residues can lead to enhanced selectivity. For example, in the design of selective kinase inhibitors, identifying a single different residue in the binding pocket between the target and off-target proteins can be exploited to create steric clashes that prevent binding to the off-target. digitellinc.com

Structure-Based Drug Design (SBDD): This approach utilizes the known 3D structure of the target protein to design inhibitors that fit precisely into the active site. nih.gov Molecular docking simulations can predict the binding poses and affinities of designed compounds, guiding the synthesis of the most promising candidates. nih.govnih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These approaches rely on the knowledge of molecules that are known to bind to the target. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is a common LBDD technique.

The table below outlines rational design strategies and their expected outcomes for enhancing the performance of this compound derivatives.

| Design Strategy | Objective | Expected Outcome |

| Target unique residues in the active site | Enhance selectivity | Increased therapeutic window and reduced off-target effects. digitellinc.com |

| Optimize interactions with the zinc ion | Increase potency | Stronger binding to the catalytic zinc ion, leading to more effective enzyme inhibition. |

| Introduce moieties that interact with specific sub-pockets | Enhance both potency and selectivity | Formation of additional favorable interactions with the target protein. |

| Modify the scaffold to improve pharmacokinetic properties | Improve in vivo efficacy | Better absorption, distribution, metabolism, and excretion (ADME) profile. |

Applications of Computational Chemistry in this compound Molecular Design

Computational chemistry has become an indispensable tool in the design and optimization of novel therapeutic agents, including derivatives of this compound. longdom.org These methods allow for the prediction of molecular properties and interactions, thereby reducing the time and cost associated with experimental screening.

Key applications of computational chemistry in this context include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. nih.gov For this compound derivatives, docking studies can elucidate how the phosphonate group coordinates with the zinc ion and how different N-substituents interact with the enzyme's binding pocket.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of unsynthesized compounds and to identify the key structural features that contribute to potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. rsc.org This can reveal important information about the stability of the binding interaction and the role of protein flexibility in ligand recognition.

Quantum Mechanics (QM) and Hybrid QM/MM Methods: These methods provide a more accurate description of the electronic structure of molecules and their interactions. rti.orgrsc.org They are particularly useful for studying the details of enzymatic reactions and the nature of the interactions between the inhibitor and the metal ion in the active site.

The following table highlights various computational techniques and their specific applications in the design of this compound derivatives.

| Computational Method | Application in this compound Design | Information Gained |

| Molecular Docking | Predicting binding modes and affinities of novel derivatives. nih.gov | Understanding key interactions with the target enzyme's active site. |

| 3D-QSAR | Developing predictive models for biological activity. nih.gov | Identifying structural features that positively or negatively influence activity. |

| Molecular Dynamics Simulations | Assessing the stability of the inhibitor-enzyme complex. rsc.org | Insights into the conformational changes and flexibility of the protein upon ligand binding. |

| Free Energy Calculations | Estimating the binding free energy of inhibitors. | More accurate prediction of binding affinity compared to docking scores alone. |

| Pharmacophore Modeling | Identifying the essential features for biological activity. | Guiding the design of new scaffolds that retain the key interacting elements. |

Future Directions and Emerging Research Avenues for Carbamoylphosphonic Acid

Exploration of Novel Carbamoylphosphonate Derivative Architectures with Tailored Specificity

The development of new carbamoylphosphonate derivatives with precisely engineered properties is a primary focus of future research. The synthesis of these novel architectures will be crucial for enhancing their efficacy and specificity for various applications.

One promising approach involves the synthesis of N-acyl aminophosphonates, which can be achieved through methods like the Kabachnik-Fields reaction. This reaction allows for the condensation of aldehydes, amines, and phosphites to create a diverse range of α-aminophosphonates. Subsequent acylation can then introduce the carbamoyl (B1232498) group, leading to a wide array of N-acyl carbamoylphosphonate derivatives. The Horner-Wadsworth-Emmons reaction offers another synthetic route to create unsaturated amides incorporating α-aminophosphonates, which can be further modified. mdpi.com

The tailored specificity of these derivatives will be achieved by systematically modifying the substituents on the carbamoyl nitrogen and the phosphonate (B1237965) group. For instance, introducing different alkyl, aryl, or heterocyclic groups can influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific biological targets or materials. The synthesis of phosphonoacetamides, which can be prepared from α-aminophosphonates, provides a platform for creating a variety of functionalized carbamoylphosphonates. mdpi.com

Key synthetic strategies for generating novel carbamoylphosphonate derivatives are summarized in the table below.

| Synthetic Method | Description | Potential for Tailored Specificity |

| Kabachnik-Fields Reaction | A one-pot reaction of an aldehyde or ketone, an amine, and a dialkyl phosphite (B83602) to form an α-aminophosphonate. | High, through variation of the aldehyde/ketone and amine components. |

| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene with high stereoselectivity. | Allows for the introduction of double bonds and further functionalization. |

| N-Acylation of Aminophosphonates | Introduction of a carbamoyl group via reaction with an isocyanate or a similar reagent. | Enables the direct incorporation of the carbamoyl moiety with various substituents. |

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. | Useful for creating the core phosphonate structure for subsequent modification. |

These synthetic endeavors will enable the creation of carbamoylphosphonate libraries with diverse chemical functionalities, facilitating the discovery of compounds with optimized performance for specific applications.

Identification and Characterization of Additional Biochemical Targets and Pathways

While Carbamoyl Phosphate (B84403) Synthetase (CPS) is a well-established target for carbamoylphosphonic acid and its analogs, future research will aim to identify and characterize additional biochemical targets and pathways. nih.govaacrjournals.org The structural similarity of this compound to key metabolic intermediates suggests its potential to interact with a broader range of enzymes.

Carbamoyl Phosphate Synthetase (CPS): As the enzyme responsible for the synthesis of carbamoyl phosphate, a crucial intermediate in pyrimidine (B1678525) and arginine biosynthesis and the urea (B33335) cycle, CPS remains a primary focus. nih.gov Small molecule inhibitors of CPS1 have been discovered that bind to an allosteric pocket, blocking ATP hydrolysis. nih.gov Future work will likely involve the design of more potent and selective carbamoylphosphonate-based inhibitors for both CPS1 and CPS2, the latter being a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govmdpi.com

Ornithine Transcarbamoylase (OTC): This enzyme catalyzes the reaction between carbamoyl phosphate and ornithine to form citrulline in the urea cycle and arginine biosynthesis. wikipedia.org Given that OTC utilizes carbamoyl phosphate as a substrate, it is a logical target for inhibition by this compound analogs. Research on inhibitors like δ-N-(phosphonacetyl)-L-ornithine (PALO), a transition-state analog, has provided insights into the enzyme's mechanism. nih.govnih.gov The development of novel carbamoylphosphonate derivatives could lead to more effective OTC inhibitors.

Aspartate Transcarbamoylase (ATCase): ATCase catalyzes the condensation of carbamoyl phosphate and aspartate, the first committed step in pyrimidine biosynthesis. proteopedia.org N-(phosphonacetyl)-L-aspartate (PALA), a potent inhibitor of ATCase, serves as a key inspiration for the design of new carbamoylphosphonate-based inhibitors. nih.govmedchemexpress.comresearchgate.net Exploring derivatives with reduced charge at the phosphorus moiety could lead to compounds with improved pharmacological profiles. nih.gov

The following table summarizes key enzymes that are potential targets for this compound derivatives.

| Enzyme | Pathway | Role of Carbamoyl Phosphate | Potential for Inhibition by Carbamoylphosphonate Derivatives |

| Carbamoyl Phosphate Synthetase (CPS) | Pyrimidine & Arginine Biosynthesis, Urea Cycle | Product | Direct inhibition by mimicking the substrate or binding to allosteric sites. |

| Ornithine Transcarbamoylase (OTC) | Urea Cycle, Arginine Biosynthesis | Substrate | Competitive inhibition by acting as a substrate analog. |

| Aspartate Transcarbamoylase (ATCase) | Pyrimidine Biosynthesis | Substrate | Inhibition by mimicking the transition state of the reaction. |

By expanding the scope of biochemical targets, researchers can uncover new therapeutic applications for carbamoylphosphonate derivatives in areas such as metabolic disorders and oncology.

Advancements in Environmental Chemistry Applications Beyond Current Scope

The unique chemical properties of this compound, particularly its ability to chelate metal ions, open up new avenues for its application in environmental chemistry. Future research will focus on leveraging these properties for the remediation of contaminated environments and the development of eco-friendly industrial processes.

A significant area of advancement is the use of carbamoylphosphonic acids in the removal of heavy metals from aqueous solutions. tandfonline.comtandfonline.com Self-assembled monolayers of carbamoylphosphonic acids on mesoporous silica (B1680970) have demonstrated high efficiency in sequestering metal ions such as Cd²⁺, Pb²⁺, and Cu²⁺. tandfonline.comtandfonline.com Future work will likely involve optimizing these materials for selectivity towards specific toxic metals and scaling up their production for industrial applications.

The potential for this compound and its derivatives to act as biodegradable corrosion inhibitors is another promising area of research. mdpi.comresearchgate.networldwidejournals.com Organophosphonates are known to form protective films on metal surfaces, and the development of biodegradable versions is a key goal of green chemistry. mdpi.combiotechrep.ir Research into the biodegradation pathways of carbamoylphosphonates will be crucial for designing environmentally benign corrosion inhibitors. biotechrep.iroup.comoup.combbrc.inmdpi.com

The table below outlines potential environmental applications and the underlying properties of this compound.

| Environmental Application | Key Property of this compound | Research Focus |

| Heavy Metal Remediation | Strong metal chelation | Development of selective sorbents and optimization of binding capacity. tandfonline.comtandfonline.comnih.govresearchgate.netmdpi.com |

| Corrosion Inhibition | Formation of protective films on metal surfaces | Design of biodegradable derivatives and understanding of inhibition mechanisms. mdpi.comresearchgate.networldwidejournals.com |

| Scale Inhibition | Prevention of mineral scale formation | Exploration of efficacy in industrial water systems and biodegradability. |

| Bioremediation of Organophosphates | Potential for microbial degradation | Identification of microorganisms and enzymes capable of breaking down the C-P bond. biotechrep.iroup.comoup.combbrc.inmdpi.com |

These advancements have the potential to provide sustainable solutions to pressing environmental challenges.

Interdisciplinary Research Opportunities in Materials Science and Green Chemistry

The fusion of this compound chemistry with materials science and green chemistry presents exciting opportunities for the creation of novel materials with advanced functionalities and sustainable production methods.

In materials science, the incorporation of carbamoylphosphonate moieties into polymer backbones is an emerging area of interest. The synthesis of phosphonate-containing polysiloxanes and other polymers can lead to materials with enhanced thermal stability and flame retardancy. researchgate.netresearchgate.net The phosphonic acid group can also be used to modify the surface of materials, imparting properties such as hydrophilicity and metal-binding capabilities.

Green chemistry principles will be increasingly applied to the synthesis of this compound and its derivatives. rsc.orgresearchgate.netmdpi.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The development of one-pot synthesis methods, such as the Kabachnik-Fields reaction under green conditions, will be a key focus. organic-chemistry.orgcore.ac.uk

The table below highlights interdisciplinary research opportunities for this compound.

| Interdisciplinary Field | Research Opportunity | Potential Impact |

| Materials Science | Synthesis of phosphonate-containing polymers. researchgate.netresearchgate.netmdpi.comuoc.gr | Development of flame-retardant materials, functional coatings, and novel biomaterials. |

| Green Chemistry | Development of eco-friendly synthetic routes. rsc.orgresearchgate.netmdpi.com | Reduction of the environmental footprint of chemical manufacturing. |

| Nanotechnology | Functionalization of nanoparticles with carbamoylphosphonates. | Creation of targeted drug delivery systems and advanced sensors. |

| Catalysis | Use of carbamoylphosphonate-based ligands for metal catalysts. | Design of highly selective and efficient catalysts for organic synthesis. |

The convergence of these fields will undoubtedly lead to the development of innovative technologies with a wide range of applications.

Q & A

Q. What are the established protocols for synthesizing carbamoylphosphonic acid derivatives, and how do reaction conditions influence product purity?

Carbamoylphosphonic acids are typically synthesized via nucleophilic substitution reactions between phosphonothiolformate esters and primary/secondary amines . For example, triethyl phosphonothiolformate reacts with cyclohexylethylamine in acetonitrile at room temperature to form diethyl carbamoylphosphonate intermediates, which are subsequently dealkylated using trimethylsilyl bromide (TMSBr) to yield the final acid . Key variables affecting purity include solvent choice (e.g., MeCN for optimal solubility), reaction time (overnight for complete conversion), and stoichiometric ratios (1:1 amine:phosphonothiolformate). Post-synthesis purification via recrystallization (e.g., ethanol) ensures ≥86% yield .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound structural isomers?

- 31P NMR : Distinguishes phosphonate intermediates (e.g., −0.78 ppm for diethyl derivatives) from hydrolyzed acids (−2.79 to −19.5 ppm) .

- X-ray crystallography : Resolves stereochemical configurations (e.g., endo vs. exo norbornyl isomers) .

- HPLC-MS : Quantifies purity and detects byproducts, especially in studies involving chiral centers (e.g., (R)- vs. (S)-cyclohexylethyl derivatives) .

Q. How does this compound functionalize nanomaterials for environmental applications?

this compound forms self-assembled monolayers (SAMs) on mesoporous silica (e.g., MCM-41) via its phosphonic acid group, enabling heavy metal adsorption. For example, SAM-modified silica achieves 95% removal efficiency for U(VI) at pH 4–6 due to strong chelation between the carbamoyl group and metal ions . Characterization via FTIR confirms P=O and C=O bonding at 1250 cm⁻¹ and 1680 cm⁻¹, respectively .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound-modified electrodes in trace metal detection?

- Electrode matrix : Carbon paste electrodes (CPEs) modified with SAM-functionalized silica show superior sensitivity (detection limit: 0.1 ppb for U(VI)) compared to bare CPEs due to reduced background noise .

- pH optimization : Adsorption of Cd(II), Cu(II), and Pb(II) peaks at pH 5.0–6.0, balancing metal hydrolysis and ligand protonation .

- Interference mitigation : Adding Bi(III) suppresses competing ions (e.g., Fe³⁺) via underpotential deposition, improving selectivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in matrix metalloproteinase (MMP) inhibition data (e.g., IC₅₀ values for MMP-9 ranging from 0.5–10 μM) arise from:

- Stereochemical variations : Exo-norbornyl derivatives exhibit 3-fold higher MMP-2 selectivity than endo isomers .

- Assay conditions : Differences in buffer composition (e.g., Zn²⁺ concentration) alter enzyme-ligand binding kinetics. Standardizing protocols (e.g., Tris-HCl buffer, 37°C) reduces variability .

Q. What computational strategies predict this compound-metal binding affinities for rational sensor design?

Density Functional Theory (DFT) simulations reveal that U(VI) binds preferentially via the carbamoyl oxygen (ΔG = −45.2 kcal/mol) rather than the phosphonic group . Molecular dynamics (MD) simulations further show that SAMs with longer alkyl chains (C8) enhance adsorption kinetics by reducing steric hindrance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.